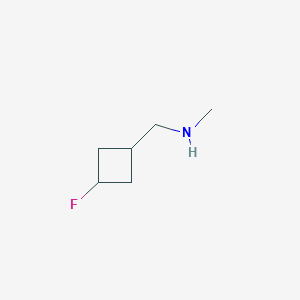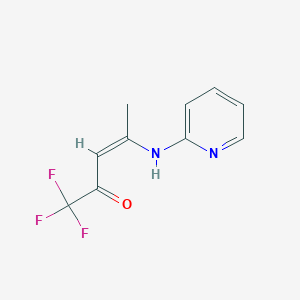![molecular formula C23H18FN5O B2979232 3-(3-fluorophenyl)-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902484-00-8](/img/structure/B2979232.png)
3-(3-fluorophenyl)-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-fluorophenyl)-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains a triazoloquinazoline core, which is a type of heterocyclic compound. Heterocycles are rings that contain at least one atom that is not carbon. In this case, the ring contains nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazoloquinazoline core, with a fluorophenyl group attached at the 3-position and a methoxybenzyl group attached to the nitrogen of the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the fluorophenyl and methoxybenzyl groups, as well as the specific arrangement of atoms in the triazoloquinazoline core .Aplicaciones Científicas De Investigación
Anticancer Activity
One of the notable applications of compounds structurally similar to 3-(3-fluorophenyl)-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is in anticancer research. For example, a study synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015).
Anti-inflammatory Activity
Another research domain involves anti-inflammatory activities. Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have shown potential in inhibiting effects on LPS-induced NO secretion, indicative of anti-inflammatory properties (Yue Sun et al., 2019).
Antimicrobial Activities
Compounds in the triazoloquinazoline family also exhibit antimicrobial properties. A study on novel 1,2,4-triazole derivatives, including those related to triazoloquinazolines, found them to possess good to moderate activities against various microorganisms (H. Bektaş et al., 2007).
Tubulin Polymerization Inhibitors
Triazoloquinazolinone-based compounds have been investigated for their role in inhibiting tubulin assembly, which is significant in the context of cancer treatment. Some derivatives, particularly the 3-hydroxy-4-methoxy types, have demonstrated potent anticancer activity in various cancer cell lines (Mohsine Driowya et al., 2016).
Epidermal Growth Factor Receptor Tyrosine Kinase Imaging
In the field of diagnostic imaging, particularly for cancer, compounds similar to this compound are being studied. For example, N-(3-chloro-4-fluorophenyl)-7-[11C]methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, [11C]gefitinib, is used for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography (D. Holt et al., 2006).
Anti-tubercular Agents
Another significant application is in the development of anti-tubercular agents. Studies on the 2,4-diaminoquinazoline series, which are structurally related, have shown efficacy against Mycobacterium tuberculosis (J. Odingo et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O/c1-30-20-12-5-2-7-16(20)14-25-22-18-10-3-4-11-19(18)29-23(26-22)21(27-28-29)15-8-6-9-17(24)13-15/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCNMJUYQCURIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N4-bicyclo[2.2.1]hept-5-en-2-ylmorpholine-4-carbothioamide](/img/structure/B2979150.png)

![2-Chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2979153.png)

![2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2979155.png)
![3-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2979157.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1-methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2979160.png)
![2-{2-[2-(3-Methylphenoxy)ethylthio]benzimidazolyl}-1-piperidylethan-1-one](/img/structure/B2979162.png)
![N,N-diethyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2979164.png)
![4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2979165.png)


